molecular formula C5H11ClO4S B2876526 (2R)-2,3-dimethoxypropane-1-sulfonyl chloride CAS No. 2230789-77-0

(2R)-2,3-dimethoxypropane-1-sulfonyl chloride

Cat. No.: B2876526
CAS No.: 2230789-77-0
M. Wt: 202.65
InChI Key: NZRWKUFLBBONMX-RXMQYKEDSA-N
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Description

(2R)-2,3-Dimethoxypropane-1-sulfonyl chloride is an organic compound with the molecular formula C5H11ClO4S. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2,3-dimethoxypropane-1-sulfonyl chloride typically involves the reaction of (2R)-2,3-dimethoxypropanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The general reaction scheme is as follows:

(2R)-2,3-dimethoxypropanol+chlorosulfonic acid(2R)-2,3-dimethoxypropane-1-sulfonyl chloride+HCl+H2O\text{(2R)-2,3-dimethoxypropanol} + \text{chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} + \text{H}_2\text{O} (2R)-2,3-dimethoxypropanol+chlorosulfonic acid→(2R)-2,3-dimethoxypropane-1-sulfonyl chloride+HCl+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions for higher yield and purity. The use of automated reactors and precise control of temperature and pressure are common practices to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2R)-2,3-Dimethoxypropane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, leading to the substitution of the sulfonyl chloride group.

    Hydrolysis: In the presence of water, it can hydrolyze to form (2R)-2,3-dimethoxypropanol and sulfuric acid.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.

    Solvents: Reactions are often carried out in organic solvents such as dichloromethane or tetrahydrofuran.

    Catalysts: Catalysts like pyridine or triethylamine may be used to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with an amine can produce a sulfonamide, while hydrolysis yields the corresponding alcohol and sulfuric acid.

Scientific Research Applications

(2R)-2,3-Dimethoxypropane-1-sulfonyl chloride has several applications in scientific research:

    Biology: It can be used to modify biomolecules, such as proteins and peptides, for studying their functions and interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (2R)-2,3-dimethoxypropane-1-sulfonyl chloride exerts its effects involves the formation of a sulfonyl intermediate. This intermediate can react with various nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2,3-Dimethoxypropane-1-sulfonyl chloride: The enantiomer of the compound, with similar chemical properties but different biological activities.

    Methanesulfonyl chloride: A simpler sulfonyl chloride with similar reactivity but lacking the chiral center and additional methoxy groups.

    Ethanesulfonyl chloride: Another sulfonyl chloride with a different alkyl group, used in similar types of reactions.

Uniqueness

(2R)-2,3-Dimethoxypropane-1-sulfonyl chloride is unique due to its chiral nature and the presence of two methoxy groups. These features can influence its reactivity and interactions with other molecules, making it valuable in specific synthetic and research applications.

Properties

IUPAC Name

(2R)-2,3-dimethoxypropane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO4S/c1-9-3-5(10-2)4-11(6,7)8/h5H,3-4H2,1-2H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRWKUFLBBONMX-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CS(=O)(=O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H](CS(=O)(=O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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